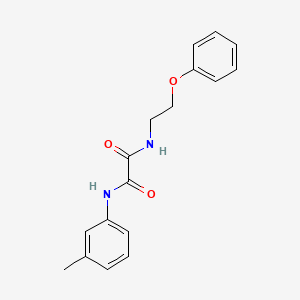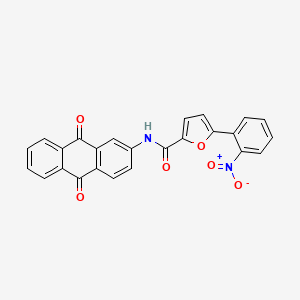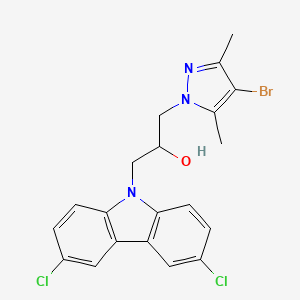
N-(3-methylphenyl)-N'-(2-phenoxyethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of N-phenyl-N'-alkyl ethylenediamine derivatives and has been synthesized through various methods.
Mechanism of Action
The mechanism of action of MPEDA is not fully understood; however, it has been proposed that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. MPEDA has also been shown to inhibit the growth of cancer cells by blocking the cell cycle and suppressing the expression of various oncogenes.
Biochemical and Physiological Effects:
MPEDA has been reported to have a low toxicity profile and does not exhibit significant adverse effects on normal cells. This compound has been shown to selectively target cancer cells, making it a promising candidate for the development of new cancer therapies. Additionally, MPEDA has been found to possess antioxidant properties, which may contribute to its anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPEDA in scientific research is its high potency and selectivity towards cancer cells. Additionally, the synthesis method for MPEDA is relatively simple and can be scaled up for large-scale production. However, one of the main limitations of using MPEDA is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the research and development of MPEDA. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of MPEDA and its potential applications in the treatment of various diseases. Finally, the development of novel drug delivery systems may enhance the bioavailability and efficacy of MPEDA in vivo.
In conclusion, MPEDA is a promising compound with potential applications in various scientific research fields. Its potent antitumor activity, anti-inflammatory and analgesic properties, and low toxicity profile make it a promising candidate for the development of new drugs. However, further research is needed to fully understand the mechanism of action of MPEDA and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of MPEDA can be achieved through the reaction of 3-methylbenzoyl chloride with 2-phenoxyethylamine. This reaction results in the formation of the intermediate product 3-methyl-N-(2-phenoxyethyl)benzamide, which is then treated with ethylenediamine to form MPEDA. The synthesis method for MPEDA has been optimized to achieve high yields and purity.
Scientific Research Applications
MPEDA has shown promising results in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, MPEDA has been reported to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
N'-(3-methylphenyl)-N-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-6-5-7-14(12-13)19-17(21)16(20)18-10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEQJVIWPBYXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-{4-[2-(allyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5011946.png)


![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)



![(4-chlorobenzyl)[2-nitro-5-(1-pyrrolidinyl)phenyl]amine](/img/structure/B5012007.png)
![5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5012012.png)
